(4R,4'R)-2,2'-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole)
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Overview
Description
(4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound featuring two oxazole rings connected by a nonane linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oxazole rings from suitable precursors such as amino alcohols and carboxylic acids.
Formation of Oxazole Rings: The oxazole rings are formed through cyclization reactions, often involving dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Linking the Oxazole Rings: The two oxazole rings are then linked via a nonane chain, which can be introduced through a series of coupling reactions, such as Grignard reactions or reductive aminations.
Industrial Production Methods
Industrial production of (4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole ketones, while reduction could produce dihydrooxazole alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, (4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) can serve as a chiral ligand or catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
The compound may be explored for its potential biological activity, including antimicrobial, antiviral, or anticancer properties. Its chiral nature makes it a candidate for studying stereoselective interactions with biological targets.
Medicine
In medicinal chemistry, (4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) could be investigated as a lead compound for drug development, particularly for diseases where chiral molecules show enhanced efficacy.
Industry
The compound’s unique structure may find applications in materials science, such as in the development of novel polymers or as a component in advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which (4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects depends on its specific application. In catalysis, it may function by coordinating to metal centers and facilitating enantioselective transformations. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity through stereoselective binding.
Comparison with Similar Compounds
Similar Compounds
(4R,4’R)-2,2’-(Butane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole): A shorter-chain analogue with potentially different physical and chemical properties.
(4R,4’R)-2,2’-(Hexane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole): A compound with a hexane linker, offering a comparison in terms of chain length and flexibility.
Uniqueness
(4R,4’R)-2,2’-(Nonane-5,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its longer nonane linker, which may impart distinct steric and electronic properties, influencing its reactivity and interactions in various applications.
Properties
Molecular Formula |
C27H34N2O2 |
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Molecular Weight |
418.6 g/mol |
IUPAC Name |
(4R)-4-phenyl-2-[5-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]nonan-5-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C27H34N2O2/c1-3-5-17-27(18-6-4-2,25-28-23(19-30-25)21-13-9-7-10-14-21)26-29-24(20-31-26)22-15-11-8-12-16-22/h7-16,23-24H,3-6,17-20H2,1-2H3/t23-,24-/m0/s1 |
InChI Key |
RJJFTKTXPYPVAE-ZEQRLZLVSA-N |
Isomeric SMILES |
CCCCC(CCCC)(C1=N[C@@H](CO1)C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4 |
Canonical SMILES |
CCCCC(CCCC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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